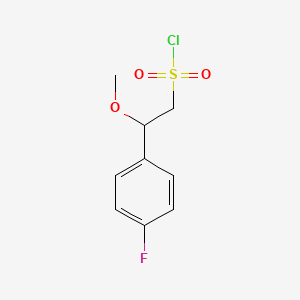

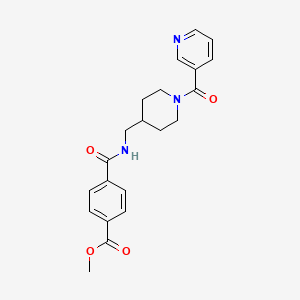

![molecular formula C15H12BrN3O B2380277 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 162694-04-4](/img/structure/B2380277.png)

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles, including “4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline”, involves various carboxylic acids reacting with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane . The reaction yields moderate to commendable proportions .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline and its analogs have been studied for their potential antibacterial and antifungal activities. Bhat, K., Sufeera, K., & Chaitanya, S. (2011) found that some analogs of this compound showed remarkable activities against certain bacterial and fungal strains (Bhat, Sufeera, & Chaitanya, 2011). Additionally, Venkatagiri, N., et al. (2018) synthesized new triazolyl derived 1,3,4-oxadiazoles that demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018).

Insecticidal Activity

Qi, L., et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings that exhibited good insecticidal activities against diamondback moth, especially one of the compounds which displayed high activity at various concentrations (Qi et al., 2014).

Antiproliferative Activity

Research by Ahsan, M. J., et al. (2018) on N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine and N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted aniline analogs showed significant antiproliferative activity against various cancer cell lines, with some compounds showing higher sensitivity towards specific cancer types (Ahsan et al., 2018).

Fluorescence Studies for Aniline Sensing

Naik, L., et al. (2018) conducted fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing, exploring their potential as aniline sensors for future detection via fluorescence quenching (Naik, Khazi, & Malimath, 2018).

Antimicrobial Evaluation

Gul, S., et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial activity, finding most compounds to be active against selected microbial species (Gul et al., 2017).

Anti-bacterial Study of N-substituted Derivatives

Khalid, H., et al. (2016) synthesized N-substituted derivatives of a related compound and tested them against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity (Khalid et al., 2016).

Propriétés

IUPAC Name |

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-12-6-8-13(9-7-12)17-10-14-18-19-15(20-14)11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIZNCSIAIJKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)

![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)